1-Hexadecanoyl-2-eicosanoyl-sn-glycerol
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Overview
Description
DG(16:0/20:0/0:0)[iso2], also known as diacylglycerol(36:0) or DAG(16:0/20:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/20:0) pathway and phosphatidylethanolamine biosynthesis pe(16:0/20:0) pathway. DG(16:0/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:0/22:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/20:0/0:0) is a diglyceride.
Scientific Research Applications
Characterization in Oxidized Glycerophosphocholine Lipids
1-Hexadecanoyl-2-eicosanoyl-sn-glycerol is significant in the study of oxidized glycerophosphocholine (GPC) lipids. Its characterization through fast atom bombardment and tandem mass spectrometry has been key to understanding lipid peroxidation and its biological effects, such as activation of human polymorphonuclear leukocytes through the platelet-activating factor receptor (Kayganich-Harrison & Murphy, 1994).
Enantiomer Separation in Lipid Studies
The compound plays a role in the separation of enantiomers of 1-alkyl-2-acyl-rac-glycerol, which is critical for studying the stereochemistry of lipids. High-performance liquid chromatography on a chiral column has been used to achieve this separation, expanding our understanding of lipid structures (Takagi, Okamoto, Ando, & Itabashi, 1990).
Understanding Liquid-Crystalline Phosphatidylcholine/Phosphatidylethanolamine Bilayers
In the study of phosphatidylcholine/phosphatidylethanolamine bilayers, this compound aids in understanding the mixing properties and domain formation in these lipid bilayers. This research is fundamental to deciphering the biological function of cell membranes (Ahn & Yun, 1999).
Determining Critical Micellar Concentration in Lipid Studies
The compound is crucial in determining the critical micellar concentration of various lipid derivatives. This research aids in understanding the biophysical properties of lipids, which is essential for numerous biological applications, such as drug delivery systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Inflammation Regulation by Cannabinoids and Metabolites
This compound is part of the study exploring the regulation of inflammation by cannabinoids and their metabolites. Understanding how these lipids interact with the endocannabinoid system provides insights into treating various physiological disorders (Turcotte, Chouinard, Lefebvre, & Flamand, 2015).
Exploration in Natural Product Chemistry
Research into the glandular trichome exudates on leaves of Paulownia tomentosa identified this compound among other acylglycerols. This exploration contributes to our understanding of natural product chemistry and potential applications in pharmacology and biochemistry (Asai, Hara, Kobayashi, Kohshima, & Fujimoto, 2009).
Properties
Molecular Formula |
C39H76O5 |
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Molecular Weight |
625 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] icosanoate |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1 |
InChI Key |
RZKCYEISOFRALJ-QNGWXLTQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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